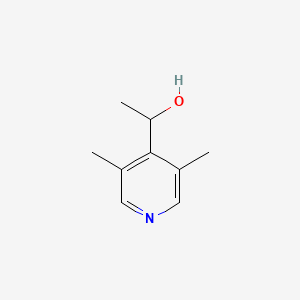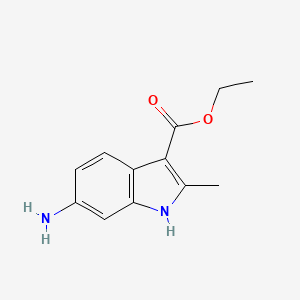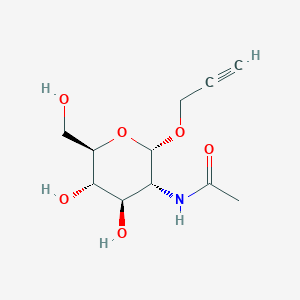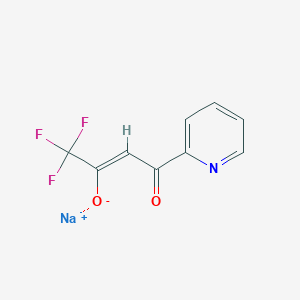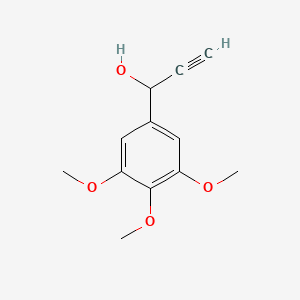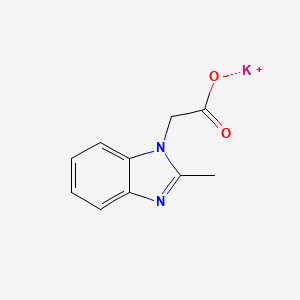
1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol
Vue d'ensemble
Description
1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol, also known as Tropolone, is a chemical compound with the molecular formula C12H14O. It is a white to yellowish crystalline substance that is soluble in organic solvents. Tropolone has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of certain compounds. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis, the disruption of cellular respiration, and the inhibition of protein synthesis. It has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol has several advantages for use in lab experiments, including its stability and solubility in organic solvents. However, it also has some limitations, such as its potential toxicity and the need for careful handling due to its reactivity.
Orientations Futures
There are several potential future directions for research on 1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol. One area of interest is its potential use in the development of new drugs, particularly for the treatment of bacterial and fungal infections. Another area of research is the synthesis of new MOFs using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Applications De Recherche Scientifique
1-(2,4,6-Trimethylphenyl)-2-propyn-1-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the synthesis of metal-organic frameworks (MOFs), which are porous materials with a wide range of applications in areas such as gas storage and catalysis.
Propriétés
IUPAC Name |
1-(2,4,6-trimethylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h1,6-7,11,13H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQIREZLPXOTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C#C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



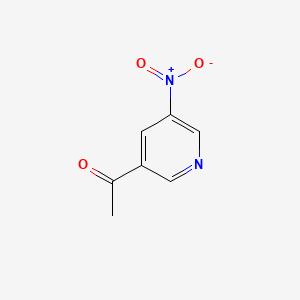
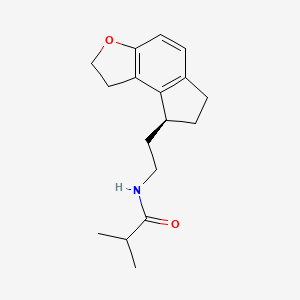
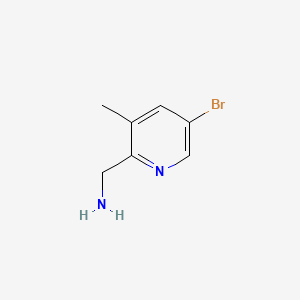
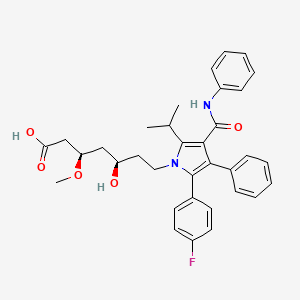
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3339270.png)
